molecular formula C9H9N5 B7785915 (3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile

(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile

Cat. No.: B7785915
M. Wt: 187.20 g/mol
InChI Key: RERURPZPVDXIKF-SOFGYWHQSA-N
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Description

(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile is a chemical compound with a complex structure that includes amino, dimethylamino, and tricarbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile typically involves the reaction of malononitrile with dimethylformamide dimethyl acetal. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The pathways include the formation of intermediates that can further react to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

(3Z)-2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERURPZPVDXIKF-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=C(C#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=C(C#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
Reactant of Route 2
Reactant of Route 2
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
Reactant of Route 3
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
Reactant of Route 4
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
Reactant of Route 5
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
Reactant of Route 6
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile

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